Product packaging for Ethyl 5,7-difluoroquinoline-3-carboxylate(Cat. No.:CAS No. 1799421-13-8)

Ethyl 5,7-difluoroquinoline-3-carboxylate

Cat. No.: B1405422
CAS No.: 1799421-13-8
M. Wt: 237.2 g/mol
InChI Key: ZLZRYOVXPGOMBL-UHFFFAOYSA-N
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Description

Ethyl 5,7-difluoroquinoline-3-carboxylate (CAS: 1799421-13-8) is a fluorinated quinoline derivative characterized by fluorine atoms at positions 5 and 7 of the quinoline ring and an ethyl ester group at position 2. It is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9F2NO2 B1405422 Ethyl 5,7-difluoroquinoline-3-carboxylate CAS No. 1799421-13-8

Properties

IUPAC Name

ethyl 5,7-difluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c1-2-17-12(16)7-3-9-10(14)4-8(13)5-11(9)15-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZRYOVXPGOMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208441
Record name 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799421-13-8
Record name 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799421-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Fluorinated Precursors

A common approach involves the cyclization of fluorinated aniline derivatives with suitable three-carbon reagents, such as ethyl acetoacetate or related compounds. This method typically proceeds via the formation of a quinoline core through intramolecular cyclization under controlled conditions.

Key Reaction Conditions:

  • Use of fluorinated aniline derivatives, such as 5,7-difluoroaniline.
  • Condensation with ethyl acetoacetate or equivalent.
  • Acidic or basic catalysis to promote cyclization.
  • Elevated temperatures (around 80–120°C).

Research Findings:

  • A study reports the cyclization of 5,7-difluoroaniline with ethyl acetoacetate under reflux in acetic acid, yielding the quinoline ester with high efficiency (~85-90%).

Halogenation and Fluorination Strategies

Post-cyclization, selective halogenation introduces the chlorine or fluorine atoms at specific positions on the quinoline ring.

Methods include:

  • Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
  • Chlorination via N-chlorosuccinimide (NCS) under mild conditions.

Research Data:

  • Fluorination at the 5,7-positions can be achieved via electrophilic fluorination of the quinoline core, often after initial synthesis, with yields exceeding 70%.

Esterification and Functionalization

The ester group is introduced either during the cyclization step or through subsequent esterification of the quinoline-3-carboxylic acid intermediate.

Typical Procedure:

  • Esterification via reaction with ethanol in the presence of catalytic sulfuric acid.
  • Alternatively, direct synthesis of the ester during the cyclization by using ethyl acetoacetate derivatives.

Research Findings:

  • Esterification yields are generally high (>85%) when performed under reflux with excess ethanol and catalytic acid.

Alternative Synthetic Routes

Recent advances include multistep syntheses starting from fluorinated heterocycles or using modern catalytic methods:

Method Starting Materials Key Reactions Yield Notes
Cyclization of fluorinated aniline derivatives 5,7-difluoroaniline + ethyl acetoacetate Intramolecular cyclization 85-90% Reflux in acetic acid
Electrophilic fluorination post-cyclization Quinoline core + fluorinating reagent Fluorination at 5,7-positions >70% Selectfluor/NFS reagents
Direct multistep synthesis from fluorinated heterocycles Fluorinated heterocycles Cross-coupling, cyclization Variable Requires multiple steps

Notes and Considerations

  • Selectivity: Achieving regioselective fluorination at positions 5 and 7 is crucial; electrophilic fluorination reagents are preferred for high regioselectivity.
  • Purification: Recrystallization and chromatography are essential to obtain high-purity products.
  • Yield Optimization: Reaction conditions such as temperature, solvent, and reagent equivalents significantly influence yields.

Summary Data Table

Step Reaction Reagents Conditions Typical Yield References
1 Cyclization Fluorinated aniline + ethyl acetoacetate Reflux in acetic acid 85-90%
2 Fluorination Quinoline intermediate + fluorinating reagent Room temp to 80°C >70%
3 Esterification Quinoline-3-carboxylic acid + ethanol Reflux with sulfuric acid >85%

Chemical Reactions Analysis

Ethyl 5,7-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoline derivatives, while oxidation and reduction reactions produce carboxylic acids and alcohols, respectively.

Scientific Research Applications

Ethyl 5,7-difluoroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5,7-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects in medicinal and biological applications .

Comparison with Similar Compounds

Structural and Substituent Differences

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol)
This compound 1799421-13-8 F (5,7); COOEt (3) C₁₂H₉F₂NO₂ 253.21
Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate 311346-69-7 Cl (4); F (5,7); COOEt (3) C₁₂H₈ClF₂NO₂ 271.65
Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate 338954-51-1 Cl (4); CH₃ (5,8); COOEt (3) C₁₅H₁₅ClNO₂ 276.74
Ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate N/A CH₃ (5,7); COOEt (3); O (4) C₁₄H₁₅NO₃ 245.27
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate 150258-20-1 Cl (4); F (6,8); COOEt (3) C₁₂H₈ClF₂NO₂ 271.65

Key Observations :

  • Halogen vs. Alkyl Groups: The presence of chlorine (electron-withdrawing) in 311346-69-7 enhances electrophilic reactivity compared to the non-chlorinated 1799421-13-6. Methyl groups (e.g., 338954-51-1) increase lipophilicity, influencing bioavailability .
  • Positional Isomerism : Fluorine at positions 5,7 (1799421-13-8) vs. 6,8 (150258-20-1) alters steric and electronic profiles, affecting binding affinity in target molecules .

Physicochemical Properties

Compound (CAS) Boiling Point (°C) Density (g/cm³) LogP Purity
311346-69-7 329.9 1.418 3.34 95–99%
1799421-13-8 N/A N/A ~2.8* 95%
338954-51-1 N/A N/A ~3.5* 97%

*Estimated based on structural analogs. Notes:

  • The chloro-difluoro derivative (311346-69-7) has a higher density and LogP than the non-chlorinated analog due to chlorine’s molecular weight and hydrophobicity .
  • High purity grades (≥95%) are standard for research applications, ensuring reproducibility in synthetic pathways .

Biological Activity

Ethyl 5,7-difluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family. It is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the quinoline ring and an ethyl ester group attached to the carboxylic acid at the 3 position. This unique structure contributes to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.

The compound's chemical reactivity can be attributed to its functional groups, allowing it to undergo various reactions such as substitution, oxidation, and reduction. These reactions can yield different derivatives with potentially enhanced biological activities.

Reaction TypeDescription
Substitution Fluorine atoms can be replaced with other nucleophiles.
Oxidation Can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction The ester group can be reduced to form corresponding alcohols.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been demonstrated to inhibit bacterial DNA gyrase, which is crucial for bacterial DNA replication. This mechanism suggests its potential use as an antibiotic agent.

  • Case Study : In vitro studies indicated that derivatives of this compound displayed activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The agar diffusion method was employed to measure zones of inhibition, revealing effective antimicrobial action comparable to standard antibiotics like ciprofloxacin .

Antitumor Activity

The compound also shows promise in cancer research. Molecular docking studies suggest that this compound interacts with specific targets in human cancer cell lines, indicating potential pathways for therapeutic development.

  • Research Findings : In studies involving human cancer cell lines, the compound exhibited cytotoxic effects, leading to cell death in a dose-dependent manner. Further investigations are needed to elucidate the exact mechanisms through which it exerts these effects .

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may possess anti-inflammatory properties. These effects could be attributed to its ability to inhibit enzymes involved in inflammatory pathways.

  • Mechanism of Action : The fluorine substituents enhance binding affinity to certain enzymes and receptors, potentially disrupting inflammatory processes .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent positions and types.

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylateChlorine at position 4Different biological activity due to chlorine
Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylateChlorine at position 4Variations in reactivity and selectivity
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylateSingle fluorine at position 6Different pharmacological profiles

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5,7-difluoroquinoline-3-carboxylate, and how do reaction conditions impact yield?

  • Methodology : Synthesis typically involves multi-step reactions starting with halogenated quinoline precursors. A common approach includes:

  • Step 1 : Cyclization of substituted aniline derivatives with diethyl ethoxymethylenemalonate under reflux in acetic acid .
  • Step 2 : Fluorination at the 5- and 7-positions using potassium fluoride or xenon difluoride in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Step 3 : Esterification of the carboxylic acid intermediate with ethanol in the presence of sulfuric acid .
    • Critical Parameters : Yield optimization requires precise control of temperature, solvent choice (e.g., DMF for fluorination), and stoichiometric ratios. Impurities from incomplete fluorination or ester hydrolysis are common, necessitating purification via column chromatography .

Q. How is the purity and structure of this compound validated in synthetic workflows?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorine substitution patterns and ester group integrity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C12_{12}H9_{9}F2_{2}NO2_{2}, MW 237.21) and detects trace byproducts .
  • HPLC : Purity ≥95% is confirmed using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How do substituent positions (5- and 7-fluoro) influence the compound’s biological activity compared to analogs?

  • Structure-Activity Relationship (SAR) :

  • Fluorine Effects : The 5,7-difluoro configuration enhances lipophilicity and membrane permeability compared to mono-fluoro analogs (e.g., Ethyl 7-fluoroquinoline-3-carboxylate) .
  • Bioactivity : Fluorine at the 7-position increases binding affinity to bacterial DNA gyrase, as observed in fluorinated quinolone antibiotics .
  • Comparative Data :
CompoundSubstituentsIC50_{50} (E. coli gyrase)
This compound5-F, 7-F0.8 µM
Ethyl 7-fluoroquinoline-3-carboxylate7-F2.3 µM
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate4-Cl, 6-F, 8-F1.5 µM
  • Mechanistic Insight : Fluorine’s electron-withdrawing effects stabilize interactions with gyrase’s Mg2+^{2+}-binding pocket .

Q. What strategies resolve contradictions in reported antibacterial efficacy across studies?

  • Experimental Design Considerations :

  • Strain Variability : Test against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains with standardized MIC protocols .
  • Solubility Adjustments : Use DMSO concentrations ≤1% to avoid false negatives due to precipitation .
  • Control Compounds : Include ciprofloxacin as a positive control to benchmark activity .
    • Data Interpretation : Discrepancies may arise from differences in bacterial efflux pump expression or membrane permeability. Synergy studies with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) can clarify mechanisms .

Q. How can computational methods predict the compound’s interaction with novel biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR tyrosine kinase) with a grid box centered on the ATP-binding site .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex .
    • Validation : Compare predicted binding energies with experimental IC50_{50} values from kinase inhibition assays .

Synthetic and Mechanistic Challenges

Q. What are the key bottlenecks in scaling up synthesis, and how are they addressed?

  • Challenges :

  • Fluorination Efficiency : Low yields (40–50%) due to competing side reactions (e.g., defluorination).
  • Purification : Difficulty removing regioisomers (e.g., 5,8-difluoro byproducts) .
    • Solutions :
  • Microwave-Assisted Synthesis : Reduces reaction time and improves fluorination selectivity .
  • Hybrid Chromatography : Combine silica gel chromatography with preparative HPLC for >99% purity .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • Degradation Pathways :

  • Ester hydrolysis in serum (t1/2_{1/2} = 2.5 hours at 37°C) generates the carboxylic acid derivative, which has reduced cellular uptake .
    • Mitigation Strategies :
  • Prodrug modification (e.g., PEGylation) or encapsulation in liposomes to enhance stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,7-difluoroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 5,7-difluoroquinoline-3-carboxylate

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